Broad-Spectrum Anti-Infective Profile Including Multidrug-Resistant Gram-Positive Pathogens
7-Methoxy-3-phenyl-2-quinolinol demonstrates a distinct antimicrobial spectrum that encompasses clinically relevant multidrug-resistant Gram-positive pathogens. Unlike many standard quinoline antimicrobials that show narrow or Gram-negative biased activity, this compound is specifically documented as active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp. (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae [1]. This spectrum, reported by Orchid Chemicals & Pharmaceuticals in 2011, positions the compound as having both Gram-positive and Gram-negative coverage, a relatively uncommon dual-spectrum profile among 3-phenyl-2-quinolinol derivatives.
| Evidence Dimension | Antimicrobial spectrum coverage |
|---|---|
| Target Compound Data | Active against MRSA, VRE, M. catarrhalis, S. pneumoniae |
| Comparator Or Baseline | Many quinoline antimicrobials: narrow spectrum (e.g., primarily anti-mycobacterial or Gram-negative only) |
| Quantified Difference | Dual Gram-positive/Gram-negative coverage including MDR strains; quantitative MIC data not publicly available |
| Conditions | In vitro antimicrobial susceptibility testing (assay conditions not fully specified) |
Why This Matters
This spectrum includes priority pathogens designated by WHO for new antibiotic development, making the compound a relevant tool compound for anti-infective drug discovery programs targeting antimicrobial resistance.
- [1] AntibioticDB. Compound FNDR-20081: Spectrum of activity and target pathogens. Orchid Chemicals & Pharmaceuticals, India, 2011. View Source
